

# The Purine Revolution: From Discovery to Rational Drug Design

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *N,N-Diethyl-9H-purin-2-amine*

Cat. No.: B1587092

[Get Quote](#)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

Purine derivatives represent a cornerstone of biochemistry and pharmacology. As fundamental components of nucleic acids, energy carriers, and signaling molecules, their discovery and the elucidation of their metabolic pathways have been pivotal moments in science. This guide provides an in-depth exploration of the history of purine derivatives, from their initial isolation in the 18th century to the revolutionary "rational drug design" approach that harnessed their structure for therapeutic benefit. We will delve into the foundational experimental methodologies, explore the intricate biochemical pathways, and detail the mechanisms of action of key purine-based pharmaceuticals that have transformed the treatment of diseases ranging from gout to cancer and viral infections. This document is designed to serve as a comprehensive technical resource, bridging historical context with modern-day applications for professionals in the field of drug discovery and development.

## Part 1: The Dawn of Purine Chemistry: Foundational Discoveries

The story of purines begins not in a sophisticated laboratory, but with the analysis of a common human ailment: kidney stones.

### The First Isolation: Uric Acid

In 1776, the Swedish chemist Carl Wilhelm Scheele, in his investigation of a bladder stone, isolated a novel organic acid.<sup>[1][2][3]</sup> This compound, which he named "lithic acid," was the first purine derivative to be identified.<sup>[3]</sup> His work laid the groundwork for the entire field of purine chemistry.

The following protocol is a reconstruction of the likely steps Scheele would have taken, based on the chemical knowledge and techniques of the late 18th century.

- Source Material: Obtain a sizable kidney stone (calculus).
- Pulverization: Grind the stone into a fine powder using a mortar and pestle to increase the surface area for reaction.
- Alkaline Digestion: Boil the powdered stone in a solution of potassium carbonate (a common alkali of the era). This would convert the insoluble uric acid into its more soluble potassium urate salt.
- Filtration: Filter the hot solution to remove insoluble impurities.
- Acidification: While stirring, carefully add an excess of a mineral acid, such as hydrochloric acid, to the filtrate. This protonates the urate salt, causing the much less soluble uric acid to precipitate out of the solution.
- Isolation and Purification: Collect the white, crystalline precipitate by filtration. Wash the crystals with cold water to remove residual salts and acid. Further purification could be achieved by recrystallization from hot water.

This simple yet elegant acid-base chemistry allowed for the first-time isolation of a purine derivative, opening the door for further characterization.

## The First Synthesis: From Urea and Glycine

Nearly a century later, in 1882, the Ukrainian chemist Ivan Horbaczewski achieved the first laboratory synthesis of uric acid.<sup>[1]</sup> He accomplished this by melting urea with glycine, demonstrating that a complex biological molecule could be created from simpler organic precursors.<sup>[4]</sup> This was a significant step in organic synthesis and further solidified the chemical understanding of this emerging class of compounds.

## Emil Fischer: The Father of Purine Chemistry

The late 19th and early 20th centuries were dominated by the monumental work of the German chemist Hermann Emil Fischer. It was Fischer who, in 1884, coined the term "purine" (from *purum uricum*, meaning pure uric acid).[5] His systematic investigation established the fundamental bicyclic structure common to all purine derivatives.[6]

Fischer's genius lay in his ability to elucidate the structures of various purines—including caffeine, theobromine, xanthine, guanine, and hypoxanthine—and then confirm these structures through total synthesis.[5][7] He demonstrated the interconversion of these molecules, proving they all belonged to the same chemical family.[8][9] For his groundbreaking work on both sugar and purine synthesis, Emil Fischer was awarded the Nobel Prize in Chemistry in 1902.[10]

- **Conversion of Uric Acid:** Fischer developed methods to convert uric acid into other purines. A key intermediate was 2,6,8-trichloropurine, formed by reacting uric acid with phosphorus oxychloride. This reactive intermediate could then be used to synthesize other derivatives.[5]
- **Synthesis of Caffeine:** In 1895, Fischer reported the first synthesis of caffeine, a trimethylxanthine, starting from uric acid, confirming its structure.[11][12]
- **Synthesis of Guanine:** Fischer's work also led to the synthesis of guanine, a crucial component of nucleic acids.[8][9] One of the methods developed later, known as Traube's synthesis, involves heating 2,4,5-triamino-1,6-dihydro-6-oxypyrimidine with formic acid.[13][14]

## Part 2: The Biological Significance of Purines

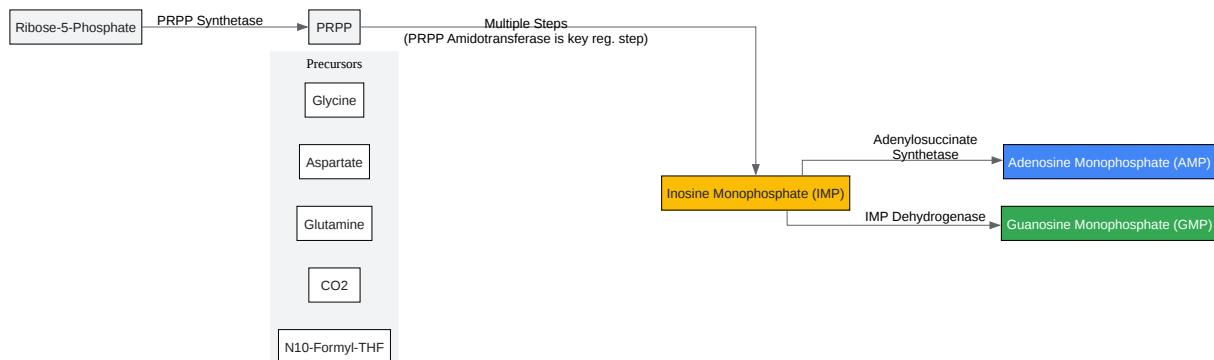
While the chemical structures were being unraveled, the immense biological importance of purines was also coming into focus. They are not merely metabolic byproducts but are central to life itself.

## Building Blocks of Life: Purines in Nucleic Acids

Purines, specifically adenine (A) and guanine (G), are two of the four nitrogenous bases that form the fundamental units of DNA and RNA. Their discovery as components of "nuclein" (the term first used for DNA) and the later elucidation of the double helix structure of DNA, which

depends on specific hydrogen bonding between purines and pyrimidines (A with T, G with C), highlighted their critical role in storing and transmitting genetic information.

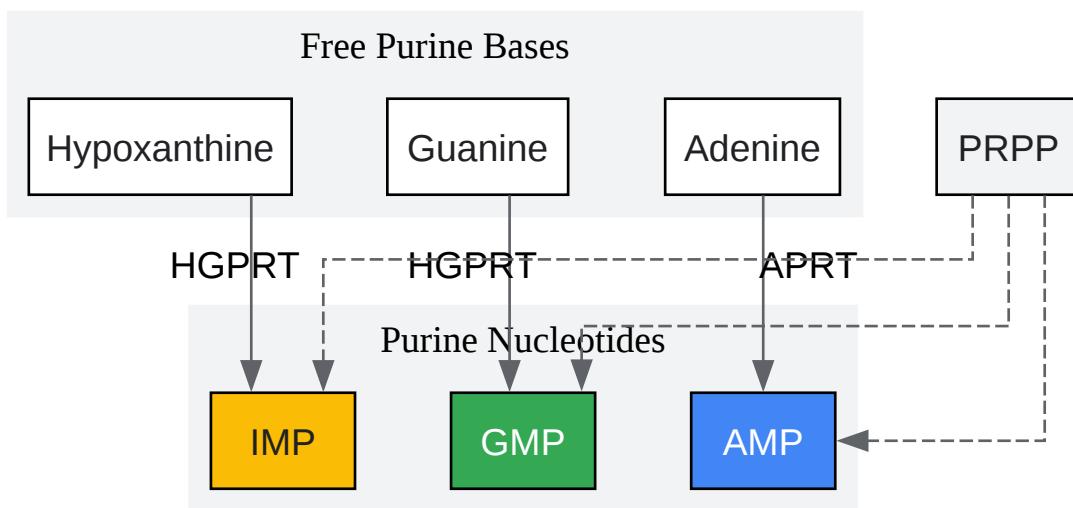
## Cellular Energetics and Signaling


Beyond genetics, purine derivatives are vital for cellular metabolism and communication:

- Energy Currency: Adenosine triphosphate (ATP) is the primary energy carrier in all known forms of life.
- Signaling Molecules: ATP, adenosine diphosphate (ADP), and adenosine act as extracellular signaling molecules, mediating a vast range of physiological processes through purinergic receptors.[15][16]

## Biochemical Pathways: Synthesis and Salvage

Organisms have evolved two main pathways to produce purine nucleotides: the de novo pathway and the salvage pathway.


This pathway builds the purine ring from simple precursors, such as amino acids (glycine, glutamine, aspartate), CO<sub>2</sub>, and one-carbon units transferred by tetrahydrofolate.[17][18] The process is energetically expensive and consists of a series of enzymatic steps that assemble the purine ring onto a ribose-5-phosphate scaffold.[19][20] The first fully formed purine nucleotide is inosine monophosphate (IMP), which then serves as a branch point for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[20][21]

[Click to download full resolution via product page](#)

Caption: De Novo Purine Biosynthesis Pathway.

To conserve energy, cells can recycle purine bases from the degradation of nucleic acids or from dietary sources.[18] The salvage pathway is a much more direct and energetically favorable route.[22] Key enzymes in this pathway are:

- Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): Converts hypoxanthine to IMP and guanine to GMP.[23][24]
- Adenine phosphoribosyltransferase (APRT): Converts adenine to AMP.[25]



[Click to download full resolution via product page](#)

Caption: The Purine Salvage Pathway.

## Part 3: Purine Derivatives as Therapeutic Targets

The central role of purines in cellular proliferation and metabolism made them an obvious target for drug development. The pioneering work of George Hitchings and Gertrude Elion at the Burroughs Wellcome Company (now GlaxoSmithKline) revolutionized pharmacology through a novel approach they termed "rational drug design".[\[12\]](#)[\[13\]](#)[\[26\]](#) Instead of the traditional trial-and-error method, they systematically synthesized analogues of natural purines (antimetabolites) designed to interfere with specific metabolic pathways.[\[27\]](#) Their work, which led to treatments for cancer, gout, and viral infections, earned them the 1988 Nobel Prize in Physiology or Medicine.[\[12\]](#)

### Anticancer Agents: The Thiopurines

Elion and Hitchings synthesized purine analogues where an oxygen or hydroxyl group was replaced by a sulfur atom. These "thiopurines," including 6-mercaptopurine (6-MP) and thioguanine, are pro-drugs that are converted in the body to their active nucleotide forms.[\[8\]](#)[\[19\]](#)

- Mechanism of Action:
  - Inhibition of De Novo Synthesis: Thiopurine metabolites are potent inhibitors of PRPP amidotransferase, the rate-limiting enzyme in the de novo purine synthesis pathway.[\[8\]](#)[\[19\]](#)


- DNA Incorporation: They are also incorporated into DNA and RNA as fraudulent bases, triggering cell cycle arrest and apoptosis.[1][17]

These drugs were among the first effective chemotherapies for acute lymphoblastic leukemia and remain in use today.[28]

## Gout Therapy: Allopurinol

Gout is a painful inflammatory condition caused by the deposition of uric acid crystals in joints. Uric acid is the final product of purine degradation in humans. Elion and Hitchings reasoned that blocking the enzyme responsible for uric acid production could treat the disease.

- Mechanism of Action: Allopurinol is a structural isomer of hypoxanthine.[29] It acts as a competitive inhibitor of xanthine oxidase, the enzyme that catalyzes the conversion of hypoxanthine to xanthine, and xanthine to uric acid.[15][30] Allopurinol is also metabolized by xanthine oxidase to oxypurinol, which is a non-competitive inhibitor of the enzyme, leading to a sustained reduction in uric acid levels.[23][29]



[Click to download full resolution via product page](#)

Caption: Mechanism of Action of Allopurinol.

## Antiviral Therapy: Acyclovir

A major breakthrough in antiviral therapy came with Elion's development of acyclovir. This drug is a guanosine analogue that is highly effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV).

- Mechanism of Action: Acyclovir's selectivity is a hallmark of rational drug design.

- Selective Phosphorylation: Acyclovir is a pro-drug that is preferentially converted to acyclovir monophosphate by a viral-encoded thymidine kinase, an enzyme not present in uninfected host cells.[24][31]
- Conversion to Triphosphate: Host cell kinases then convert the monophosphate to the active acyclovir triphosphate (ACV-TP).[32]
- Inhibition and Chain Termination: ACV-TP competitively inhibits the viral DNA polymerase and, upon incorporation into the growing viral DNA strand, acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for elongation.[11][25]

This multi-step selective activation ensures that the drug is primarily active only in virus-infected cells, minimizing toxicity to the host.[32]

## Modern Drug Development

The principles established by Elion and Hitchings continue to guide modern drug discovery. Numerous other purine analogues have been developed for a wide range of diseases.

| Purine Derivative | Drug Class                 | Primary Mechanism of Action                                  | Therapeutic Indications                                                              |
|-------------------|----------------------------|--------------------------------------------------------------|--------------------------------------------------------------------------------------|
| Mercaptapurine    | Thiopurine                 | Inhibits de novo purine synthesis; incorporates into DNA/RNA | Acute lymphoblastic leukemia (ALL) <a href="#">[28]</a>                              |
| Thioguanine       | Thiopurine                 | Inhibits de novo purine synthesis; incorporates into DNA/RNA | Acute myeloid leukemia (AML) <a href="#">[33]</a>                                    |
| Azathioprine      | Thiopurine (pro-drug)      | Converted to mercaptapurine, inhibits DNA synthesis          | Immunosuppression in organ transplantation, autoimmune diseases <a href="#">[33]</a> |
| Allopurinol       | Xanthine Oxidase Inhibitor | Inhibits the final steps of purine catabolism                | Gout, hyperuricemia <a href="#">[23]</a>                                             |
| Fludarabine       | Purine Analogue            | Inhibits DNA polymerase and ribonucleotide reductase         | Chronic lymphocytic leukemia (CLL) <a href="#">[28]</a><br><a href="#">[34]</a>      |
| Cladribine        | Adenosine Analogue         | Induces DNA strand breaks                                    | Hairy cell leukemia, multiple sclerosis <a href="#">[28]</a>                         |
| Pentostatin       | Adenosine Analogue         | Inhibits adenosine deaminase, leading to toxic dATP levels   | Hairy cell leukemia <a href="#">[28]</a> <a href="#">[33]</a>                        |
| Acyclovir         | Guanosine Analogue         | Inhibits viral DNA polymerase, chain termination             | Herpes simplex virus (HSV), Varicella-zoster virus (VZV) <a href="#">[32]</a>        |

## Part 4: Modern Analytical Techniques

The study of purine metabolism and the development of purine-based drugs rely on sensitive and accurate analytical methods to quantify these compounds in biological matrices.

## High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Modern analysis of purines is dominated by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[\[35\]](#)[\[36\]](#) This technique offers high sensitivity and specificity, allowing for the simultaneous quantification of multiple purine bases, nucleosides, and nucleotides from complex samples like plasma, cells, or tissue.[\[37\]](#)

This is a generalized protocol for the extraction of purines for subsequent analysis.

- Sample Collection and Homogenization:
  - Rapidly excise and weigh a frozen tissue sample (~50-100 mg).
  - Immediately add ~10 volumes of ice-cold 0.1 M perchloric acid.
  - Homogenize the sample using a probe sonicator or bead beater until fully disrupted. Keep the sample on ice throughout to prevent degradation.[\[32\]](#)
- Deproteinization:
  - Centrifuge the homogenate at >10,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins.[\[35\]](#)
  - Carefully collect the supernatant, which contains the acid-soluble metabolites, including purines.
- Neutralization and Salt Removal:
  - Adjust the pH of the supernatant to ~7.0 by adding a calculated volume of cold potassium carbonate solution (e.g., 3.5 M K<sub>2</sub>CO<sub>3</sub>).[\[32\]](#)[\[35\]](#)
  - Incubate on ice for 15-20 minutes to allow for the precipitation of potassium perchlorate.
  - Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the salt.

- Final Preparation:
  - Collect the final supernatant.
  - Filter the supernatant through a 0.22 or 0.45  $\mu\text{m}$  syringe filter or a centrifugal filter unit to remove any remaining particulate matter.[\[27\]](#)
  - Transfer the filtrate to an HPLC vial for analysis. Samples can be stored at -80°C prior to injection.

## Conclusion

The journey of purine derivatives, from their discovery in a kidney stone to their central role in rational drug design, is a testament to the power of chemical inquiry. The elucidation of their structure by pioneers like Emil Fischer provided the foundational knowledge, while the biological insights into their function in nucleic acids and metabolism revealed their importance to life. It was the brilliant application of this knowledge by scientists like Gertrude Elion and George Hitchings that turned these fundamental molecules into powerful therapeutic agents, forever changing the landscape of medicine. For today's researchers, the history of purines serves as a powerful example of how a deep understanding of fundamental chemistry and biology can lead to profound and lasting impacts on human health.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Uric acid - Wikipedia [en.wikipedia.org]
- 2. Uric Acid: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. eltamiz.com [eltamiz.com]

- 6. Hypoxanthine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Guanine - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. Greening up organic reactions with caffeine: applications, recent developments, and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00432A [pubs.rsc.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Guanine [chemeurope.com]
- 14. Guanine: Structure, Properties, Synthesis and Functions [allen.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]
- 18. microbenotes.com [microbenotes.com]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. public.websites.umich.edu [public.websites.umich.edu]
- 27. Optimization of extraction conditions and determination of purine content in marine fish during boiling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]

- 32. cores.emory.edu [cores.emory.edu]
- 33. Purine analogue - Wikipedia [en.wikipedia.org]
- 34. emedicine.medscape.com [emedicine.medscape.com]
- 35. cores.emory.edu [cores.emory.edu]
- 36. m.youtube.com [m.youtube.com]
- 37. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Purine Revolution: From Discovery to Rational Drug Design]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587092#discovery-and-history-of-purine-derivatives>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)